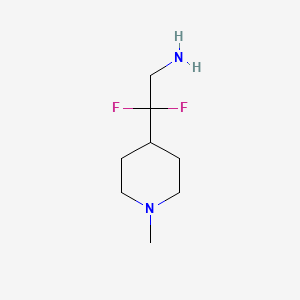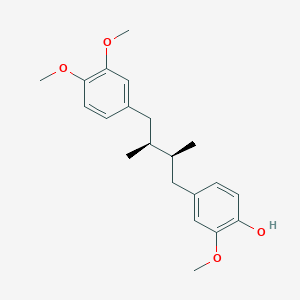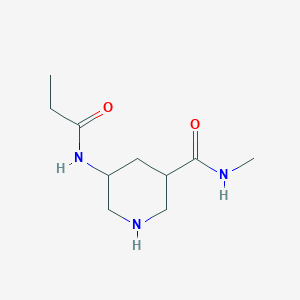
N-methyl-5-propanamidopiperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-5-propanamidopiperidine-3-carboxamide: is a synthetic organic compound belonging to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a piperidine ring substituted with a methyl group, a propanamide group, and a carboxamide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-5-propanamidopiperidine-3-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Propanamide Group: The propanamide group can be introduced through amidation reactions involving propanoic acid derivatives and appropriate amines.
Formation of the Carboxamide Group: The carboxamide group can be introduced through reactions with carboxylic acid derivatives and amines.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, efficient catalysts, and controlled reaction environments to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-methyl-5-propanamidopiperidine-3-carboxamide can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens (chlorine, bromine), alkyl halides, and nucleophiles are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-methyl-5-propanamidopiperidine-3-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.
Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It serves as a model compound to investigate the pharmacological properties of piperidine-based drugs.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structure can be modified to enhance its pharmacological activity and selectivity.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals. Its versatility makes it valuable in various chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of N-methyl-5-propanamidopiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
N1-Methyl-2-pyridone-5-carboxamide: This compound shares a similar carboxamide group and is involved in the metabolism of nicotinamide adenine dinucleotide (NAD) degradation.
Indole 2 and 3-carboxamides: These compounds have carboxamide moieties and are known for their inhibitory properties against various enzymes.
Uniqueness: N-methyl-5-propanamidopiperidine-3-carboxamide is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its combination of a methyl group, propanamide group, and carboxamide group makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H19N3O2 |
|---|---|
Molekulargewicht |
213.28 g/mol |
IUPAC-Name |
N-methyl-5-(propanoylamino)piperidine-3-carboxamide |
InChI |
InChI=1S/C10H19N3O2/c1-3-9(14)13-8-4-7(5-12-6-8)10(15)11-2/h7-8,12H,3-6H2,1-2H3,(H,11,15)(H,13,14) |
InChI-Schlüssel |
UBPMREBMXDYSJS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)NC1CC(CNC1)C(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


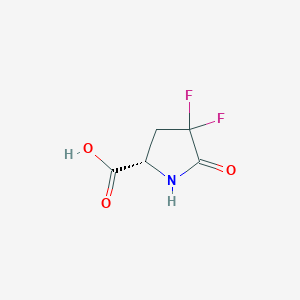
![5-(Dimethoxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13062209.png)
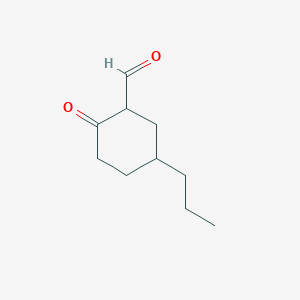
![1-[(3-Bromothiophen-2-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B13062227.png)
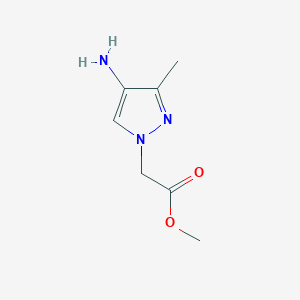
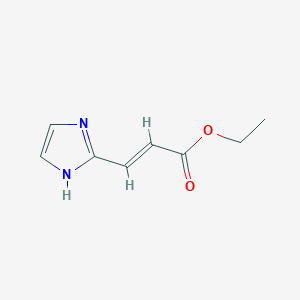
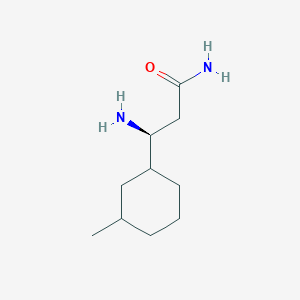
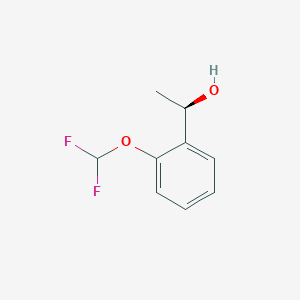
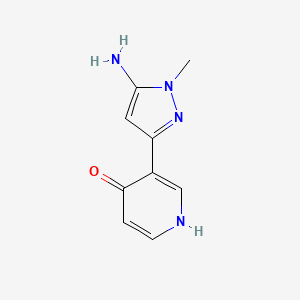
![2-(Methylsulfanyl)spiro[3.6]decane-2-carboxylic acid](/img/structure/B13062257.png)
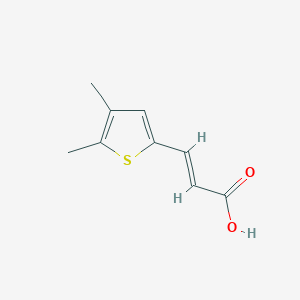
![{2,3-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13062265.png)
